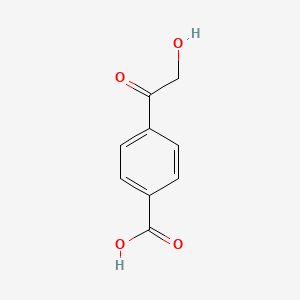
4-(2-Hydroxyacetyl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Hydroxyacetyl)benzoic acid is an organic compound with the molecular formula C9H8O4 It is a derivative of benzoic acid, where the benzene ring is substituted with a hydroxyacetyl group at the para position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Hydroxyacetyl)benzoic acid typically involves the acetylation of 4-hydroxybenzoic acid. One common method is to react 4-hydroxybenzoic acid with acetic anhydride in the presence of a catalyst such as concentrated sulfuric acid. The reaction is carried out by warming the mixture on a water bath to about 50-60°C for approximately 15 minutes . The product is then precipitated by adding water and purified by recrystallization from ethanol-water mixture.
Industrial Production Methods: Industrial production methods for this compound may involve similar acetylation reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as column chromatography to ensure high purity of the final product.
化学反応の分析
Types of Reactions: 4-(2-Hydroxyacetyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyacetyl group can be oxidized to form carboxylic acids.
Reduction: The carbonyl group in the hydroxyacetyl moiety can be reduced to form alcohols.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products:
Oxidation: Formation of 4-carboxybenzoic acid.
Reduction: Formation of 4-(2-hydroxyethyl)benzoic acid.
Substitution: Formation of various substituted benzoic acid derivatives depending on the substituent used.
科学的研究の応用
4-(2-Hydroxyacetyl)benzoic acid has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving acetylation and deacetylation.
作用機序
The mechanism of action of 4-(2-Hydroxyacetyl)benzoic acid involves its interaction with various molecular targets. The hydroxyacetyl group can act as a nucleophile, participating in reactions with electrophilic centers in biological molecules. This can lead to the modification of proteins and enzymes, affecting their activity and function. The compound may also interact with cellular pathways involved in acetylation and deacetylation processes, influencing gene expression and metabolic activities .
類似化合物との比較
4-Hydroxybenzoic acid: Lacks the acetyl group but shares the hydroxyl substitution on the benzene ring.
4-Acetoxybenzoic acid: Contains an acetoxy group instead of a hydroxyacetyl group.
4-(2-Hydroxyethoxy)benzoic acid: Similar structure with an ethoxy group instead of an acetyl group.
Uniqueness: 4-(2-Hydroxyacetyl)benzoic acid is unique due to the presence of both a hydroxyl and an acetyl group on the benzene ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs. Its structural features also make it a valuable intermediate in the synthesis of various organic compounds.
特性
分子式 |
C9H8O4 |
|---|---|
分子量 |
180.16 g/mol |
IUPAC名 |
4-(2-hydroxyacetyl)benzoic acid |
InChI |
InChI=1S/C9H8O4/c10-5-8(11)6-1-3-7(4-2-6)9(12)13/h1-4,10H,5H2,(H,12,13) |
InChIキー |
SQJCXLFFVLEUNV-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(=O)CO)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


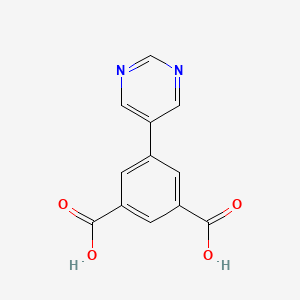
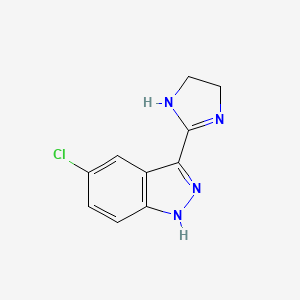
![(4-Chlorophenyl)(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanol](/img/structure/B11764210.png)
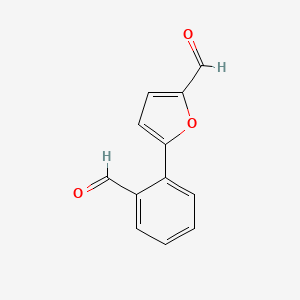
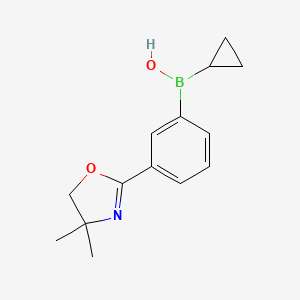
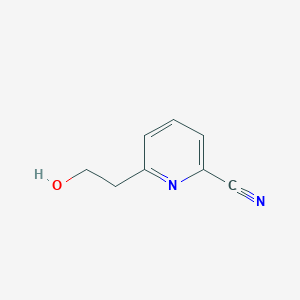

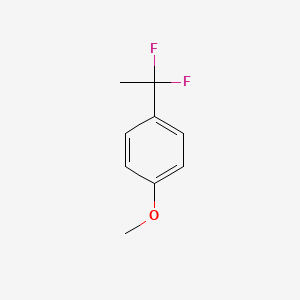
![(S)-1,3,7-Triazaspiro[4.4]nonane-2,4-dione hydrochloride](/img/structure/B11764236.png)
![potassium [(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl hydrogen phosphate](/img/structure/B11764249.png)
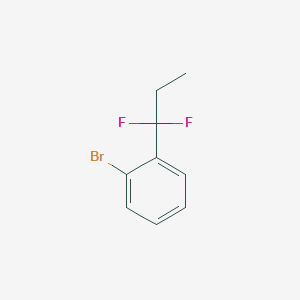
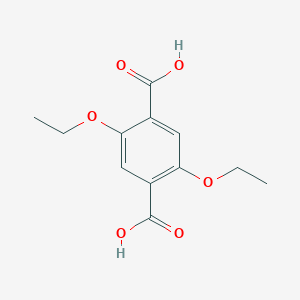
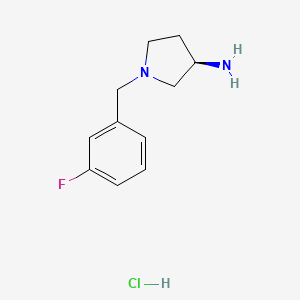
![Ethyl 5,7-dichlorofuro[3,2-b]pyridine-2-carboxylate](/img/structure/B11764271.png)
